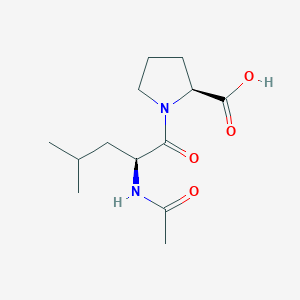
N-Acetyl-L-leucyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-leucyl-L-proline is a dipeptide compound formed from the amino acids L-leucine and L-proline.
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucyl-L-proline can be synthesized through the acetylation of L-leucine and L-proline. One common method involves the use of acetic anhydride in an aqueous medium . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specific N-acetyltransferases or the proteolytic degradation of N-acetylated proteins by specific hydrolases . These methods are optimized for large-scale production to meet the demands of various applications.
化学反应分析
Types of Reactions
N-Acetyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
科学研究应用
N-Acetyl-L-leucyl-L-proline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-acetyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it is known to interact with angiotensin-converting enzyme (ACE), where it acts as an analog of the COOH-terminal dipeptide portion of preferred substrates . This interaction helps to probe the active site of ACE and differentiate the specificities of various aminoacylases. Additionally, this compound is transported into cells via specific transporters, where it may compete with naturally occurring amino acids for incorporation into nascent proteins, affecting protein folding and function .
相似化合物的比较
N-Acetyl-L-leucyl-L-proline can be compared with other similar compounds, such as:
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid with similar properties and applications.
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
This compound is unique due to its specific structure and interactions with ACE, making it a valuable compound for studying enzyme-substrate interactions and potential therapeutic applications.
属性
CAS 编号 |
61434-53-5 |
|---|---|
分子式 |
C13H22N2O4 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-8(2)7-10(14-9(3)16)12(17)15-6-4-5-11(15)13(18)19/h8,10-11H,4-7H2,1-3H3,(H,14,16)(H,18,19)/t10-,11-/m0/s1 |
InChI 键 |
ZXQDYBJTDFUFSJ-QWRGUYRKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)

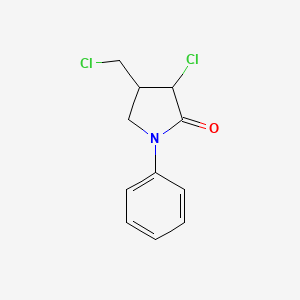
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
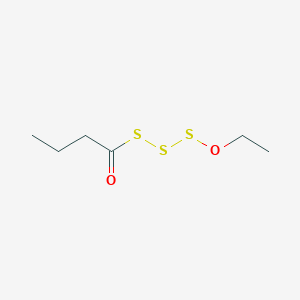
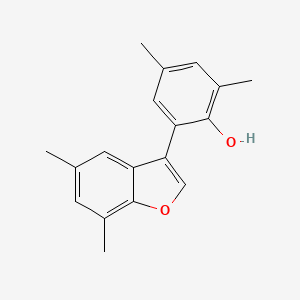
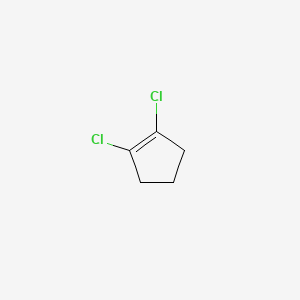

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

